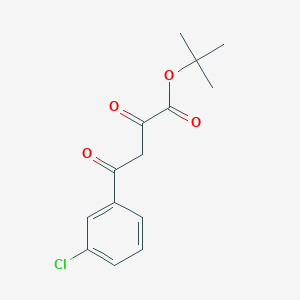![molecular formula C18H22BN3O3 B14772126 N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dioxaborolane group, which is known for its stability and reactivity in organic synthesis.
准备方法
The synthesis of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boron-containing dioxaborolane group into the aromatic ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
化学反应分析
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by palladium catalysts.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed from these reactions depend on the specific conditions and reagents used but often include boronic acids, esters, and other boron-containing compounds .
科学研究应用
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.
作用机制
The mechanism by which N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a nucleophile, reacting with electrophilic species to form new chemical bonds. This reactivity is facilitated by the presence of a palladium catalyst, which activates the boron-containing group and promotes the formation of carbon-carbon bonds .
相似化合物的比较
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide can be compared to other boron-containing compounds such as:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a dioxaborolane group and is used in similar types of reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound used in cross-coupling reactions.
属性
分子式 |
C18H22BN3O3 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-8-6-5-7-13(14)11-21-16(23)15-9-10-20-12-22-15/h5-10,12H,11H2,1-4H3,(H,21,23) |
InChI 键 |
AAMHYCOGCBTSRM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)C3=NC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


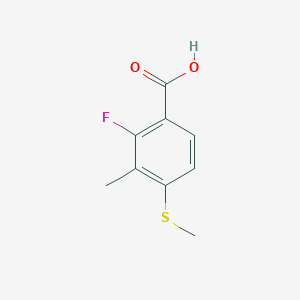

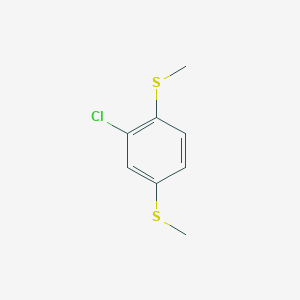
![1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
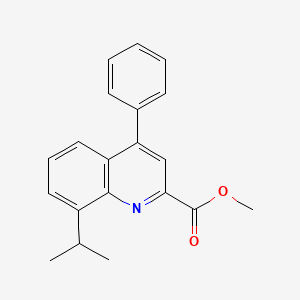
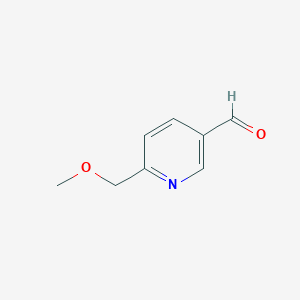
![(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid](/img/structure/B14772062.png)
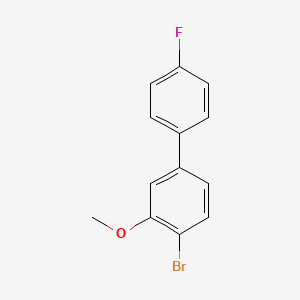
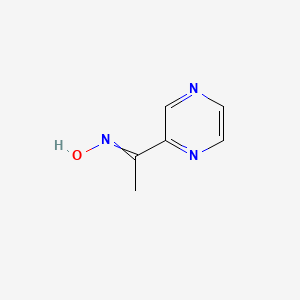
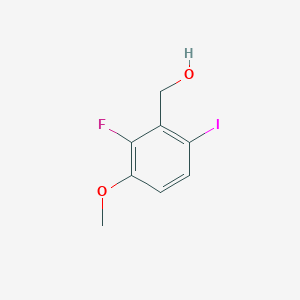
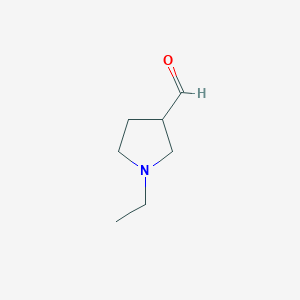
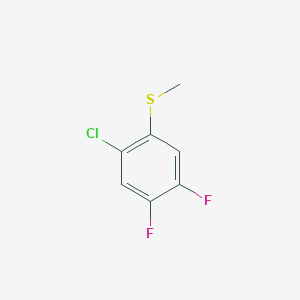
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
